Cas no 273-56-3 (Oxazolo[4,5-C]pyridine)
![Oxazolo[4,5-C]pyridine structure](https://ja.kuujia.com/scimg/cas/273-56-3x500.png)
Oxazolo[4,5-C]pyridine 化学的及び物理的性質
名前と識別子
-
- Oxazolo[4,5-c]pyridine
- [1,3]oxazolo[4,5-c]pyridine
- ZATXVRSLQDRAHZ-UHFFFAOYSA-N
- AK601670
- SY129985
- CS-0160329
- DTXSID30562782
- 273-56-3
- DB-144360
- SCHEMBL89836
- MFCD08692337
- A918387
- DS-19721
- AKOS030632908
- C74415
- Oxazolo[4,5-C]pyridine
-
- MDL: MFCD08692337
- インチ: 1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
- InChIKey: ZATXVRSLQDRAHZ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=NC2C([H])=NC([H])=C([H])C1=2
計算された属性
- せいみつぶんしりょう: 120.03242
- どういたいしつりょう: 120.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- ふってん: 219.6±13.0℃/760mmHg
- PSA: 38.92
Oxazolo[4,5-C]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D917820-1g |
Oxazolo[4,5-c]pyridine |
273-56-3 | 95% | 1g |
$760 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O98500-100mg |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 100mg |
¥1279.0 | 2024-07-19 | |
abcr | AB528768-1 g |
Oxazolo[4,5-c]pyridine, 95%; . |
273-56-3 | 95% | 1g |
€898.20 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC767-100mg |
Oxazolo[4,5-C]pyridine |
273-56-3 | 97% | 100mg |
768.0CNY | 2021-07-12 | |
Chemenu | CM251848-1g |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 1g |
$475 | 2024-07-28 | |
Alichem | A029183592-10g |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 10g |
$2915.00 | 2023-09-02 | |
1PlusChem | 1P00I5MR-50mg |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 50mg |
$75.00 | 2023-12-18 | |
Ambeed | A127507-250mg |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 250mg |
$244.0 | 2024-04-20 | |
A2B Chem LLC | AI46307-250mg |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 250mg |
$179.00 | 2024-04-20 | |
Ambeed | A127507-1g |
Oxazolo[4,5-c]pyridine |
273-56-3 | 97% | 1g |
$644.0 | 2024-04-20 |
Oxazolo[4,5-C]pyridine 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
Oxazolo[4,5-C]pyridineに関する追加情報
Oxazolo[4,5-C]pyridine: A Comprehensive Overview
Oxazolo[4,5-C]pyridine is a heterocyclic compound with the CAS registry number 273-56-3. This compound belongs to the class of oxazole derivatives and has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique structural and electronic properties.
The molecular structure of Oxazolo[4,5-C]pyridine consists of a pyridine ring fused with an oxazole ring. This fused ring system introduces a high degree of aromaticity and conjugation, making it highly stable and reactive under certain conditions. The compound exhibits a planar geometry, which is advantageous for applications in molecular electronics and optoelectronic devices.
Recent studies have highlighted the potential of Oxazolo[4,5-C]pyridine as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in constructing two-dimensional covalent organic frameworks (COFs) for gas storage and separation applications. The ability of Oxazolo[4,5-C]pyridine to form strong intermolecular interactions through π-π stacking and hydrogen bonding has been exploited to design porous materials with high surface areas.
In the realm of pharmacology, Oxazolo[4,5-C]pyridine has shown promise as a lead compound for drug discovery. Its structural versatility allows for functionalization at multiple positions on the ring system, enabling the design of molecules with specific biological activities. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways involved in neurodegenerative diseases.
The synthesis of Oxazolo[4,5-C]pyridine can be achieved through various routes, including cyclization reactions of amino carbonyl compounds or the fusion of oxazole precursors with pyridine derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental standpoint, Oxazolo[4,5-C]pyridine has been studied for its biodegradability and eco-friendly properties. Researchers have reported that under certain conditions, the compound can undergo enzymatic degradation without releasing toxic byproducts. This makes it a sustainable choice for applications in green chemistry.
In conclusion, Oxazolo[4,5-C]pyridine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and structural features continue to inspire innovative research directions in material science and drug development.
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